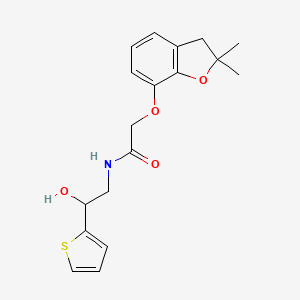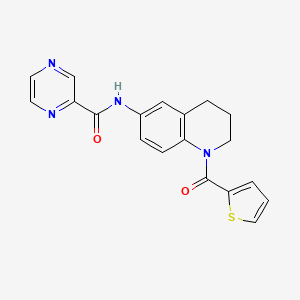![molecular formula C20H21ClN4OS B2813083 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea CAS No. 1797574-62-9](/img/structure/B2813083.png)
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial and Anti-Proliferative Activities
Antimicrobial Activity : A study by (Al-Mutairi et al., 2019) explored the antimicrobial activities of certain compounds, including those similar to the urea derivative , against a range of bacteria and yeast-like pathogenic fungi. These compounds showed marked broad-spectrum antibacterial activities and were effective against Candida albicans.
Anti-Proliferative Activity : The same study also evaluated the anti-proliferative activity of these compounds against human tumor cell lines. They displayed significant anti-proliferative activity, suggesting potential for cancer treatment research.
Synthesis and Structural Studies
Synthesis and Spectroscopic Study : Research by (Iriepa & Bellanato, 2013) focused on the synthesis of tri-substituted ureas, which are structurally related to the compound . This study provides insights into the spectroscopic properties and molecular structure of these compounds.
Conformational Flexibility in Synthesis : The work by (Vidaluc et al., 1995) on flexible 1-(2-aminoethoxy)alkyl-3-ar(o)yl(thio)ureas provides information on the synthesis process, emphasizing the importance of conformational flexibility in developing compounds with pharmaceutical potential.
Potential Antitumor Activities
Synthesis and Biological Activity : A study by (Ling et al., 2008) investigated novel urea derivatives and their antitumor activities. This research highlights the potential of such compounds in developing new cancer treatments.
Synthesis of Anticancer Agents : Research by (Siddig et al., 2021) on urea and thiourea derivatives containing benzimidazole group as potential anticancer agents further reinforces the potential of urea derivatives in cancer research.
Miscellaneous Applications
Crystal Structure Analysis : The study by (Cho et al., 2015) on the crystal structure of a related compound provides detailed insights into the molecular structure, which can be crucial for understanding the properties and applications of similar compounds.
Antimicrobial Activity and Cytotoxicity : The research by (Shankar et al., 2017) on novel urea derivatives evaluates their antimicrobial activity and cytotoxicity, suggesting potential for pharmaceutical applications.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(2-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4OS/c21-15-5-1-2-6-16(15)23-19(26)22-13-14-9-11-25(12-10-14)20-24-17-7-3-4-8-18(17)27-20/h1-8,14H,9-13H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSQZLBBKIYGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


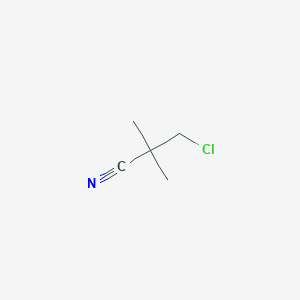
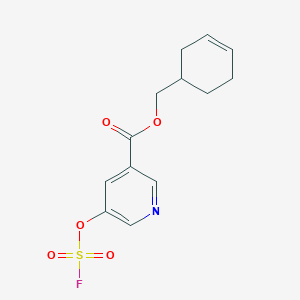
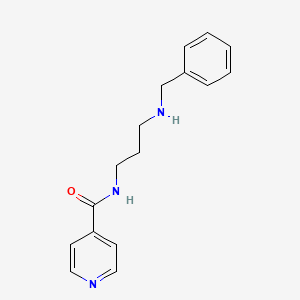
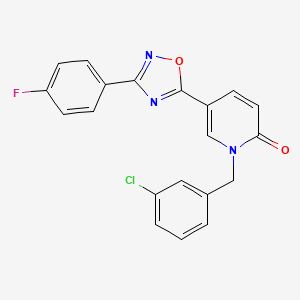
![2-Methyl-1-(3-(2-thienyl)indeno[2,3-D]pyrazolyl)propan-1-one](/img/structure/B2813005.png)
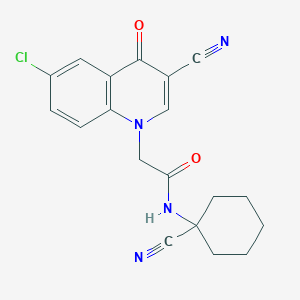

![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2813013.png)

![2-(4-chlorophenyl)-6-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione](/img/structure/B2813016.png)
